8-Quinolinemethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinemethanethiol is an organic compound with the molecular formula C₁₀H₉NS. It is a derivative of quinoline, where a methanethiol group is attached to the eighth position of the quinoline ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinemethanethiol typically involves the introduction of a thiol group to the quinoline ring. One common method is the reaction of 8-chloromethylquinoline with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Quinolinemethanethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 8-Quinolinemethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, altering their function. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with thiol-sensitive enzymes and proteins is a key aspect of its activity.
Comparison with Similar Compounds
- 2-Quinolinemethanethiol
- 4-Quinolinemethanethiol
- 6-Quinolinemethanethiol
Comparison: 8-Quinolinemethanethiol is unique due to the position of the thiol group on the quinoline ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, 2-Quinolinemethanethiol may have different steric and electronic properties compared to this compound, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
quinolin-8-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINMYCNANOBBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.